The Origin and Discovery of Lomofungin: A Technical Guide
The Origin and Discovery of Lomofungin: A Technical Guide
Abstract
Lomofungin is a phenazine antibiotic first isolated from the bacterium Streptomyces lomondensis. This technical guide provides a comprehensive overview of its discovery, the producing organism, its biosynthesis, and key physicochemical and biological properties. Detailed experimental protocols for its fermentation and isolation, along with spectral data for its characterization, are presented. Furthermore, this guide summarizes its antimicrobial activity and elucidates its mechanism of action as an inhibitor of RNA polymerase.
Introduction
Lomofungin is an olive-yellow, crystalline compound that exhibits broad-spectrum antimicrobial activity against a variety of fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[1][2] First reported in 1969, it belongs to the phenazine class of heterocyclic antibiotics, which are known for their diverse biological activities.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the origin, discovery, and fundamental characteristics of Lomofungin.
Discovery and Producing Organism
Initial Discovery
Lomofungin was first identified as a new antimicrobial agent produced by a previously undescribed species of Streptomyces.[4][5] The producing organism was isolated from a soil sample and was subsequently named Streptomyces lomondensis.[1][4]
The Producing Organism: Streptomyces lomondensis
Streptomyces lomondensis is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[1][4]
Table 1: Taxonomic Classification of Streptomyces lomondensis
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Kitasatosporales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
| Species | S. lomondensis |
The type strain of Streptomyces lomondensis is designated as ATCC 25299 and NRRL 3252.[4] Morphologically, S. lomondensis exhibits the characteristic filamentous growth of streptomycetes, forming a substrate and aerial mycelium.[4] A strain designated S015, which also produces Lomofungin, was isolated from rhizosphere soil in Shanghai, China.[6][7]
Physicochemical Properties and Structural Elucidation
Lomofungin is an acidic compound that presents as olive-yellow crystals.[2] Its chemical structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Table 2: Physicochemical Properties of Lomofungin
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₆ |
| Molecular Weight | 290.23 g/mol |
| Appearance | Olive-yellow crystals |
| Solubility | Soluble in polar organic solvents |
Spectral Data for Structural Characterization
Experimental Protocols
Fermentation of Streptomyces lomondensis for Lomofungin Production
A detailed, standardized protocol for the large-scale production of Lomofungin is not publicly available. However, based on typical fermentation procedures for Streptomyces, a general method can be outlined.[3]
Materials:
-
Streptomyces lomondensis culture (e.g., ATCC 25299)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shaker incubator
-
Fermenter
Protocol:
-
Inoculum Preparation: Aseptically transfer a loopful of S. lomondensis from a slant into a flask containing seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200-250 rpm) to generate a seed culture.
-
Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.
-
Monitoring Production: Periodically sample the fermentation broth and analyze for Lomofungin production using techniques such as HPLC.
Extraction and Purification of Lomofungin
The following is a generalized protocol for the extraction and purification of Lomofungin from the fermentation broth.[8]
Materials:
-
Fermentation broth containing Lomofungin
-
Organic solvent (e.g., ethyl acetate, butanol)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol gradients)
-
Crystallization solvent (e.g., acetone-water mixture)
Protocol:
-
Extraction: Acidify the fermentation broth to approximately pH 3-4. Extract the Lomofungin into an immiscible organic solvent like ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as chloroform-methanol, to separate Lomofungin from other metabolites.
-
Crystallization: Collect the fractions containing pure Lomofungin, concentrate them, and crystallize the compound from a suitable solvent system like acetone-water to obtain the final product.
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
Lomofungin demonstrates a broad spectrum of activity against various microorganisms.
Table 3: Minimum Inhibitory Concentrations (MIC) of Lomofungin
| Organism | Type | MIC (µg/mL) |
| Saccharomyces cerevisiae | Yeast | 5 - 10 |
| Candida albicans | Yeast | >100 |
| Aspergillus niger | Fungus | 10 |
| Penicillium notatum | Fungus | 1.6 |
| Bacillus subtilis | Gram-positive bacterium | 1.6 |
| Staphylococcus aureus | Gram-positive bacterium | 3.1 |
| Escherichia coli | Gram-negative bacterium | 25 |
| Pseudomonas aeruginosa | Gram-negative bacterium | >100 |
Note: These values are compiled from various sources and may vary depending on the specific strain and testing conditions.
Mechanism of Action: Inhibition of RNA Synthesis
The primary mode of action of Lomofungin is the inhibition of RNA synthesis.[9] It has been shown to be a potent inhibitor of purified Escherichia coli DNA-dependent RNA polymerase.[1][10]
The inhibitory effect of Lomofungin is not due to a direct interaction with the DNA template or substrates but rather a direct interaction with the RNA polymerase enzyme itself, which promptly halts chain elongation.[1][10] Further studies have revealed that Lomofungin acts as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[11] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, Lomofungin effectively inactivates the enzyme, leading to the cessation of RNA synthesis.[11]
Caption: Inhibition of RNA polymerase by Lomofungin.
Biosynthesis of Lomofungin
The biosynthesis of Lomofungin in S. lomondensis proceeds through the phenazine biosynthetic pathway, which originates from the shikimic acid pathway.[6] The core phenazine structure is synthesized from chorismic acid.[6] The Lomofungin biosynthetic gene cluster (BGC) has been identified in S. lomondensis S015.[6] This cluster contains the core phenazine biosynthesis genes (lphzGFEDCB) and a number of genes encoding tailoring enzymes responsible for the specific modifications of the phenazine scaffold to yield Lomofungin.[6]
A key enzyme in the later steps of Lomofungin biosynthesis is a flavin-dependent monooxygenase, encoded by the gene lomo10.[6] This enzyme is responsible for the hydroxylation of a precursor molecule at the C-7 position to form Lomofungin.[6] Inactivation of lomo10 results in the accumulation of the precursor, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, and the absence of Lomofungin production.[6]
Caption: Proposed biosynthetic pathway of Lomofungin.
Conclusion
Lomofungin, a phenazine antibiotic from Streptomyces lomondensis, represents a molecule of significant interest due to its broad-spectrum antimicrobial activity. Its discovery and the subsequent elucidation of its structure and mode of action as an RNA polymerase inhibitor have provided valuable insights into microbial secondary metabolism and potential avenues for drug development. The identification of its biosynthetic gene cluster opens up possibilities for synthetic biology approaches to produce novel phenazine derivatives with potentially improved therapeutic properties. This technical guide provides a foundational resource for further research and development of Lomofungin and related compounds.
References
- 1. Lomofungin, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomofungin, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Streptomyces lomondensis - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of the Lomofungin Biosynthesis Gene Cluster and Associated Flavin-Dependent Monooxygenase Gene in Streptomyces lomondensis S015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germ AI | Streptomyces lomondensis [germai.app]
- 8. Lomofungin, a new broad spectrum antibiotic. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lomofungin, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lomofungin, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin - PMC [pmc.ncbi.nlm.nih.gov]
